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Compound of Interest

Compound Name: 2002-H20

Cat. No.: B1663990

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 2002-H20, also known by its chemical name 4-amino-N-[3-(2-benzoxazolyl)-4-
hydroxyphenyl]-benzamide, has been identified as a molecule with significant potential in the
context of Alzheimer's disease research.[1][2] This technical guide provides a comprehensive
overview of the available scientific data on 2002-H20, focusing on its binding affinity, primary
biological targets, and its mechanism of action. The information is compiled from peer-reviewed
literature and chemical databases to serve as a foundational resource for researchers in
neurodegenerative diseases and drug discovery.

Core Properties of 2002-H20
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Property Value Reference

4-amino-N-[3-(2-
IUPAC Name benzoxazolyl)-4- [1]
hydroxyphenyl]-benzamide

CAS Number 351520-91-7 [1]
Molecular Formula C20H15N303 [1]
Molecular Weight 345.35 g/mol [1]

Amyloid-B (A eptide,
Primary Target y“ P (AR) pep [3114]
specifically AB42

Promotes A fibril formation,
Mechanism of Action reducing toxic oligomer [315]

species

Binding Affinity and Target Interaction

While direct quantitative binding affinity data such as dissociation constants (Kd) or inhibition
constants (Ki) for the interaction between 2002-H20 and amyloid-beta (Af) are not extensively
reported in the public domain, its binding to ApB has been qualitatively confirmed through small
molecule microarray (SMM) screening.[3][5] This high-throughput method identified 2002-H20
as a compound that reproducibly binds to fluorescently labeled AB40.[3]

Computational studies using replica exchange molecular dynamics simulations have explored
the binding of 2002-H20 to AB17-42 trimers. These in silico models suggest that while 2002-
H20 does interact with AB, it may have a lower binding affinity compared to other known A-
binding small molecules like Ngtrp, curcumin, EGCG, and resveratrol.[6] The docking studies
predicted that these small molecules preferentially bind to the central hydrophobic core (CHC)
of the AP peptide, a region known to be critical for aggregation.[6][7]

The primary biological target of 2002-H20 is the amyloid-beta (Ap) peptide, particularly the
aggregation-prone 42-amino acid isoform (Ap42).[3][4] AB aggregation is a central pathological
hallmark of Alzheimer's disease, progressing from soluble monomers to toxic oligomers and
eventually to insoluble fibrils that form amyloid plaques.
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Mechanism of Action: A Counterintuitive Approach

Contrary to many therapeutic strategies that aim to inhibit AB aggregation, 2002-H20 appears
to exert its protective effects through a counterintuitive mechanism: the promotion of A3
fibrillization.[3][5] The prevailing hypothesis is that soluble, intermediate A oligomers are the
most cytotoxic species. By accelerating the conversion of these toxic oligomers into more
stable, less toxic amyloid fibrils, 2002-H20 effectively reduces the concentration of the harmful
oligomeric species.[3] This mode of action is supported by multiple experimental findings.

Cytotoxicity Rescue

In cell-based assays using PC12 cells, a common model for neuronal studies, 2002-H20
demonstrated a dose-dependent ability to rescue cells from ApB42-induced toxicity.[3] At
concentrations of 12.5 uM and higher, the compound showed a statistically significant increase
in cell viability in the presence of toxic AB42.[3] Notably, 2002-H20 itself did not exhibit any
cytotoxic effects on the PC12 cells.[3]

. Effect on PC12 Cell Viability (in the
Concentration of 2002-H20

presence of AB42)
<3.13 uM Ineffective
6.25 LM Beginning of dose-dependent increase in cell
K viability
>12.5uM Statistically significant rescue of PC12 cells
Greatest improvement, with cell viability
100 pM

increased to 65% of control

Data summarized from literature.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are summaries of the key experimental protocols used to characterize the binding and activity
of 2002-H20.
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Small Molecule Microarray (SMM) for A Binding

This high-throughput screening method was employed to identify small molecules that bind to
the AB peptide from a large compound library.
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Small Molecule Microarray (SMM) Workflow

Protocol Summary:
o Alibrary of small molecules is covalently printed onto the surface of glass slides.

e The microarray slides are incubated with a solution containing fluorescently labeled A
peptide.

 After incubation, the slides are washed to remove any unbound Ap.

e The slides are then scanned using a fluorescence scanner to detect spots where the labeled
AB has bound to an immobilized compound.

o Compounds that show a consistent and significant fluorescent signal, such as 2002-H20, are
identified as "hits."[3]

AB42-Induced Cytotoxicity Assay in PC12 Cells
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This assay is used to determine the ability of a compound to protect cells from the toxic effects
of AB42.

/Cell Preparation\
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AB42-Induced Cytotoxicity Assay Workflow

Protocol Summary:

e PC12 cells are cultured and seeded into 96-well plates.

e The cells are pre-treated with varying concentrations of 2002-H20 for a specified period.
e Aggregated A42 is then added to the wells to induce cytotoxicity.

o After a 24-hour incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-
yl)-2,5-diphenyltetrazolium bromide) is added.

¢ Viable cells metabolize MTT into a colored formazan product, which is then solubilized.

o The absorbance of the solution is measured, with higher absorbance correlating to greater
cell viability.[3]

Congo Red Binding Assay

This spectrophotometric assay is used to detect the presence of amyloid fibrils, which have a
characteristic [3-sheet structure that binds to the Congo red dye.

Protocol Summary:

» A solution of Congo red is prepared in a suitable buffer (e.g., phosphate buffer with NaCl).
e The baseline absorbance spectrum of the Congo red solution is measured.

e The AB sample (incubated with or without 2002-H20) is added to the Congo red solution.
o After a short incubation, the absorbance spectrum is measured again.

o A characteristic shift in the absorbance maximum (e.g., to ~540 nm) and an increase in
absorbance upon binding to amyloid fibrils are indicative of fibril formation.[3]

Transmission Electron Microscopy (TEM)
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TEM is a high-resolution imaging technique used to directly visualize the morphology of A
aggregates.

Protocol Summary:

» Asmall aliquot of the A sample (incubated with or without 2002-H20) is applied to a carbon-
coated copper grid.

e The grid is then negatively stained with a heavy metal salt solution (e.g., uranyl acetate) to
enhance contrast.

 After drying, the grid is imaged using a transmission electron microscope.

o This allows for the visualization of different A3 species, such as oligomers, protofibrils, and
mature fibrils, and enables the assessment of how 2002-H20 affects the aggregation
process.[3]

Signaling Pathway and Logical Relationships

The proposed mechanism of action for 2002-H20 can be visualized as a modulation of the AB
aggregation pathway.
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Proposed Mechanism of 2002-H20 Action

Conclusion

Compound 2002-H20 represents an intriguing small molecule with a unique mechanism for
mitigating amyloid-beta cytotoxicity. By binding to A3 and accelerating its conversion from toxic
oligomeric species to more stable fibrils, it offers a novel therapeutic strategy for Alzheimer's
disease. While direct, quantitative binding affinity data remains to be fully elucidated, the
existing body of evidence from SMM, cell-based assays, and morphological studies provides a
strong foundation for its further investigation. This technical guide summarizes the current
understanding of 2002-H20 and provides detailed experimental context to aid future research
and development efforts in this promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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